Cas no 918300-55-7 (Cyclohexanone, 2-fluoro-, (2S)-)

(2S)-2-Fluorocyclohexanone is a chiral fluorinated ketone derivative of cyclohexanone, characterized by the presence of a fluorine atom at the 2-position in the (S)-configuration. This compound is of interest in synthetic organic chemistry due to its utility as a building block for pharmaceuticals, agrochemicals, and specialty materials. The fluorine substitution enhances its reactivity and selectivity in nucleophilic and electrophilic transformations, while the chiral center allows for stereocontrolled synthesis. Its well-defined stereochemistry and functional group compatibility make it valuable for asymmetric synthesis and medicinal chemistry applications. The compound is typically handled under controlled conditions due to its sensitivity. Purity and enantiomeric excess are critical quality parameters for research and industrial use.
Cyclohexanone, 2-fluoro-, (2S)- structure
918300-55-7 structure
Product Name:Cyclohexanone, 2-fluoro-, (2S)-
CAS No:918300-55-7
MF:C6H9FO
MW:116.133465528488
CID:778418
PubChem ID:42552906
Update Time:2025-06-14

Cyclohexanone, 2-fluoro-, (2S)- Chemical and Physical Properties

Names and Identifiers

    • Cyclohexanone, 2-fluoro-, (2S)-
    • 918300-55-7
    • (2S)-2-Fluorocyclohexan-1-one
    • EN300-7252105
    • DTXSID10654735
    • (R,S)-2-Fluoro-cyclohexanone
    • SCHEMBL22032676
    • Inchi: 1S/C6H9FO/c7-5-3-1-2-4-6(5)8/h5H,1-4H2/t5-/m0/s1
    • InChI Key: VQYOFTVCYSPHPG-YFKPBYRVSA-N
    • SMILES: F[C@@H]1C(CCCC1)=O

Computed Properties

  • Exact Mass: 116.063743068g/mol
  • Monoisotopic Mass: 116.063743068g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 101
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 17.1Ų

Cyclohexanone, 2-fluoro-, (2S)- Pricemore >>

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Additional information on Cyclohexanone, 2-fluoro-, (2S)-

Comprehensive Overview of Cyclohexanone, 2-fluoro-, (2S)- (CAS No. 918300-55-7): Properties, Applications, and Industry Insights

The chemical compound Cyclohexanone, 2-fluoro-, (2S)- (CAS No. 918300-55-7) is a specialized fluorinated derivative of cyclohexanone, featuring a stereospecific (2S) configuration. This unique structure has garnered significant attention in pharmaceutical and agrochemical research due to its potential as a chiral building block. The introduction of a fluoro group at the 2-position enhances its reactivity and selectivity, making it valuable for asymmetric synthesis. Researchers are increasingly exploring its role in the development of enantioselective catalysts and bioactive molecules, aligning with the growing demand for green chemistry and sustainable synthetic methodologies.

In recent years, the keyword "fluorinated cyclohexanone derivatives" has surged in search engine queries, reflecting the compound's relevance in drug discovery. A common question among chemists is: "How does the (2S) configuration influence the reactivity of 2-fluoro-cyclohexanone?" Studies indicate that the stereocenter significantly impacts molecular interactions, particularly in enzyme inhibition and receptor binding. This aligns with trends in precision medicine, where chiral purity is critical for optimizing therapeutic efficacy. Additionally, the compound’s thermal stability and solubility profile make it a candidate for high-performance materials, such as liquid crystals or polymer additives.

From an industrial perspective, Cyclohexanone, 2-fluoro-, (2S)- is synthesized via asymmetric fluorination or kinetic resolution techniques. Innovations in flow chemistry and catalytic fluorination have improved its accessibility, addressing challenges like racemization and yield optimization. Environmental concerns have also driven interest in "eco-friendly fluorination methods," with patents highlighting water-based protocols for this compound. Its applications extend to fragrances and flavors, where the fluoro moiety modifies odor profiles—a niche yet growing market segment.

Analytical characterization of CAS No. 918300-55-7 typically involves chiral HPLC, NMR, and mass spectrometry. The compound’s spectral data is frequently requested in academic forums, underscoring its role as a reference standard. Furthermore, computational studies leveraging AI-driven molecular modeling predict its behavior in complex reactions, a hot topic in digital chemistry communities. As regulatory frameworks evolve, documentation of its degradation pathways and toxicological profiles remains a priority for industrial adoption.

In summary, Cyclohexanone, 2-fluoro-, (2S)- exemplifies the intersection of stereochemistry and fluorination technology. Its versatility across R&D sectors—from pharmaceutical intermediates to specialty chemicals—positions it as a compound of enduring scientific and commercial interest. Future breakthroughs may hinge on scalable production methods and novel applications in biocatalysis, reinforcing its status as a keystone in modern synthetic chemistry.

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